L-Thyroxine-13C6

Content Navigation

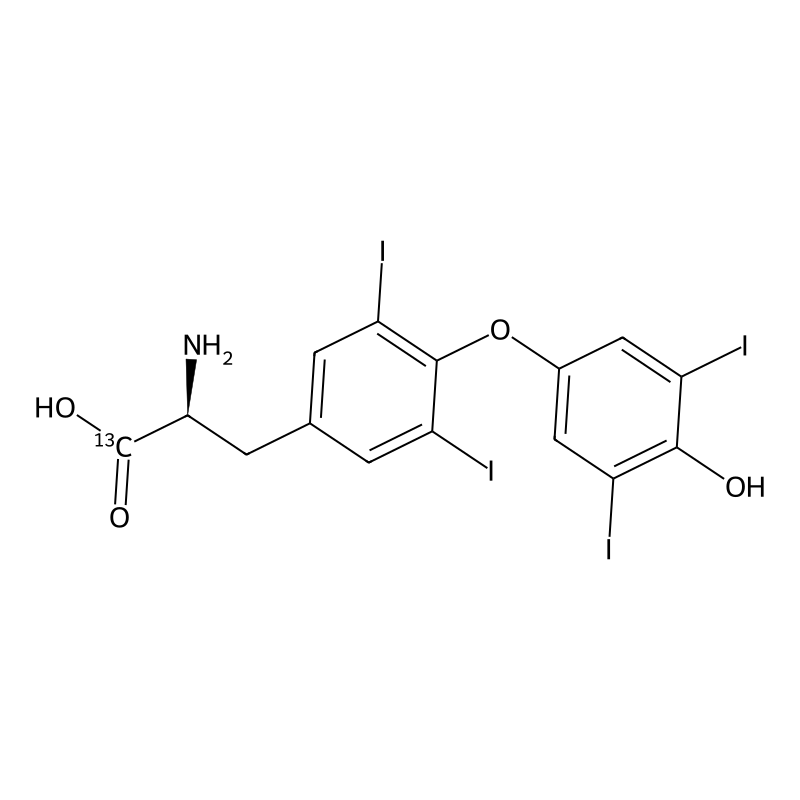

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

L-Thyroxine-13C6 (13C6-T4) is a highly specialized, stable isotope-labeled internal standard (SIL-IS) engineered specifically for the ultra-trace quantification of thyroxine in complex biological matrices [1]. By incorporating six carbon-13 atoms into the phenolic ring, this compound achieves a +6 Da mass shift (m/z 783.6) relative to endogenous L-thyroxine (m/z 777.6), providing unambiguous mass resolution [2]. In procurement and material selection contexts, it is the definitive reference material for clinical laboratories, contract research organizations (CROs), and bioanalytical facilities developing high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. It is particularly critical for Free T4 (FT4) and Total T4 measurements utilizing equilibrium dialysis, ultrafiltration, or online solid-phase extraction (SPE), where precise recovery standardization and matrix effect correction are mandatory for regulatory compliance [3].

Research Fit

References

- [1] Kunisue et al., 'Determination of Six Thyroid Hormones in the Brain and Thyroid Gland Using Isotope-Dilution Liquid Chromatography/Tandem Mass Spectrometry', Analytical Chemistry 2010, 82(24), 10006-10014.

- [2] Ackermans et al., 'An online solid-phase extraction-liquid chromatography-tandem mass spectrometry method to study the presence of thyronamines', Journal of Endocrinology 2010, 206(3), 327-334.

- [3] van Uytfanghe et al., 'Free Thyroid Hormones in Serum by Direct Equilibrium Dialysis and Online Solid-Phase Extraction-Liquid Chromatography/Tandem Mass Spectrometry', Clinical Chemistry 2008, 54(4), 642-651.

Generic substitution with deuterated analogs (e.g., d4-T4 or d5-T4) frequently compromises rigorous bioanalytical workflows due to the well-documented 'deuterium isotope effect' [1]. In reverse-phase chromatography, deuterated compounds exhibit a slight retention time shift relative to the unlabeled target analyte, causing the internal standard and the target to elute at different moments [2]. This temporal mismatch exposes them to different matrix suppression zones in the mass spectrometer source, invalidating the internal standard's ability to accurately correct for matrix effects [3]. Furthermore, deuterium labels are highly susceptible to hydrogen-deuterium (H/D) exchange during harsh sample preparation steps—such as pronase digestion at 37°C or acidic/basic liquid-liquid extraction—leading to artificial signal loss and quantification errors [1]. Unlabeled T4 is entirely non-viable as a substitute, as its identical mass-to-charge ratio prevents differentiation from endogenous thyroxine.

Substitution Risk

References

- [1] French et al., 'Review of the Use of Liquid Chromatography-Tandem Mass Spectrometry in Clinical Laboratories: Part I-Development', Annals of Laboratory Medicine 2022, 42(2), 119-138.

- [2] Clinical Tree, 'Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry', 2023.

- [3] NL2022019B1 - Method for Matrix Effect Correction in Quantitative Mass Spectrometric Analysis of Analytes in Complex Matrices, 2022.

Chromatographic Co-elution Fidelity

Unlike deuterated standards, which suffer from the deuterium isotope effect and elute at slightly different times than the target analyte on reverse-phase columns, L-Thyroxine-13C6 achieves exact chromatographic co-elution with endogenous T4 [1]. This ensures that both the internal standard and the target analyte enter the mass spectrometer source simultaneously.

| Evidence Dimension | Retention time shift (ΔRT) vs. endogenous target |

| Target Compound Data | ΔRT = 0.00 min (Exact co-elution) |

| Comparator Or Baseline | Deuterated T4 (ΔRT > 0.00 min, measurable chromatographic shift) |

| Quantified Difference | Elimination of retention time mismatch |

| Conditions | Reverse-phase UPLC-MS/MS (C18 column) |

Exact co-elution guarantees that the internal standard experiences identical ion suppression as the target, enabling flawless matrix effect correction.

Isotopic Label Stability During Harsh Sample Processing

Bioanalytical workflows for tissue homogenates or bound serum proteins often require aggressive extraction, such as pronase digestion at 37°C for 24 hours or acidic/basic liquid-liquid extraction. Deuterated labels can undergo hydrogen-deuterium (H/D) exchange with the solvent under these conditions, losing their mass tag. The carbon-13 labels in L-Thyroxine-13C6 are integrated into stable C-C bonds, resulting in 100% label retention[1].

| Evidence Dimension | Label retention during extraction/digestion |

| Target Compound Data | 100% stable C-C bond isotopic retention |

| Comparator Or Baseline | Deuterated T4 (Variable % label loss due to H/D exchange) |

| Quantified Difference | Absolute label stability during harsh processing |

| Conditions | Pronase digestion (37°C, 24h) or acidic/basic extraction |

Eliminates false-positive responses and quantification drift caused by de-deuteration during rigorous biological sample preparation.

Unlabeled T4: m/z 777.8 → 732.1

Isotopic Envelope Resolution for Ultra-Low LLOQs

Endogenous thyroxine (m/z 777.6) possesses a natural isotopic envelope (M+1, M+2, M+3) due to the natural abundance of carbon-13 in its 15 carbon atoms. Utilizing an internal standard with insufficient mass separation can lead to signal cross-talk. L-Thyroxine-13C6 provides a +6 Da mass shift (precursor m/z 783.6), completely resolving the internal standard from the natural isotopic distribution of the target analyte [1].

| Evidence Dimension | Mass-to-charge (m/z) separation |

| Target Compound Data | +6 Da shift (Precursor m/z 783.6) |

| Comparator Or Baseline | Unlabeled T4 (Precursor m/z 777.6) with natural isotopic envelope |

| Quantified Difference | 6 Da separation eliminates M+1/M+2/M+3 cross-talk |

| Conditions | Electrospray Ionization (ESI) MS/MS in Multiple Reaction Monitoring (MRM) mode |

Prevents isotopic interference from high-concentration endogenous T4, allowing laboratories to achieve ultra-low Limits of Quantification (LLOQ) in the pg/mL range.

Matrix Effect Correction Capacity in Clinical Samples

In direct equilibrium dialysis and online-SPE LC-MS/MS methods for serum, co-eluting phospholipids and salts cause dynamic ion suppression. Because L-Thyroxine-13C6 co-elutes exactly with T4, it perfectly mirrors this suppression, normalizing matrix effects to within a ±5-10% variance. Deuterated standards, due to their retention time shifts, fail to correct for these dynamic changes accurately [1].

| Evidence Dimension | Matrix effect normalization accuracy |

| Target Compound Data | Normalizes matrix effects to within ±5-10% variance |

| Comparator Or Baseline | Deuterated IS (Fails to correct dynamic ion suppression due to RT shift) |

| Quantified Difference | Superior quantitative accuracy in complex matrices |

| Conditions | Online SPE-LC-MS/MS of human serum/plasma |

Fulfills stringent FDA/EMA bioanalytical method validation criteria for clinical diagnostics, ensuring reproducible data across diverse patient samples.

Clinical Free T4 (FT4) Diagnostics

Ideal for equilibrium dialysis or ultrafiltration coupled with LC-MS/MS, where ultra-low limits of quantification (pg/mL) are required. The +6 Da mass shift and exact co-elution of L-Thyroxine-13C6 allow clinical laboratories to accurately diagnose hyper- or hypothyroidism without the binding-protein interference that plagues traditional immunoassays [1].

Pharmacokinetic (PK) and Toxicokinetic Profiling

Essential for quantifying total T4 in low-volume plasma or complex tissue homogenates (e.g., brain, thyroid gland) during endocrine disruptor screening or thyroid therapeutic development. The 100% stable C-C bond label ensures that the internal standard survives the harsh enzymatic digestions (e.g., pronase) required to free protein-bound hormones[2].

Multiplexed Steroid and Thyroid Hormone Panels

Perfectly suited for high-throughput clinical laboratories running multiplexed online-SPE or salting-out assisted liquid-liquid extraction (SALLE) assays. In these high-throughput environments, exact matrix effect correction is critical across diverse analyte classes, making 13C-labeled standards vastly superior to deuterated alternatives [3].

Application Fit Matrix

References

- [1] van Uytfanghe et al., 'Free Thyroid Hormones in Serum by Direct Equilibrium Dialysis and Online Solid-Phase Extraction-Liquid Chromatography/Tandem Mass Spectrometry', Clinical Chemistry 2008, 54(4), 642-651.

- [2] Kunisue et al., 'Determination of Six Thyroid Hormones in the Brain and Thyroid Gland Using Isotope-Dilution Liquid Chromatography/Tandem Mass Spectrometry', Analytical Chemistry 2010, 82(24), 10006-10014.

- [3] Størseth et al., 'Salting-Out Assisted Liquid-Liquid Extraction for UPLC-MS/MS Determination of Thyroxine and Steroid Hormones in Human Serum and Fish Plasma', MDPI Separations 2023, 10(4), 241.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Tag

Related CAS

Explore Compound Types